![molecular formula C16H13ClN2O3S B2802911 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-91-0](/img/structure/B2802911.png)
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H13ClN2O3S and a molecular weight of 348.8 . It is a derivative of benzenesulfonamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The specific synthesis process for “this compound” might involve similar steps but would require specific reactants and conditions.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 189-193 °C (lit.) . Other properties such as solubility, stability, and reactivity can be determined through further experimental analysis.科学的研究の応用
2-Cl-PIMBS has been studied extensively for its potential use in drug discovery and development. It has been found to be a potent inhibitor of certain enzymes, including cyclooxygenases, which are involved in inflammation. It has also been shown to inhibit the activity of other enzymes involved in cell metabolism, making it a promising target for the development of new drugs. Additionally, 2-Cl-PIMBS has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s.
作用機序
Target of Action
Isoxazole derivatives are known to interact with a variety of biological targets due to their chemical diversity .
Mode of Action
Isoxazole derivatives are known for their diverse biological activities, which can be attributed to their interactions with various biological targets . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Isoxazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Isoxazole derivatives are known for their diverse biological activities, which can result in a variety of molecular and cellular effects .
実験室実験の利点と制限
2-Cl-PIMBS has a number of advantages when used in laboratory experiments. It is a relatively small molecule, making it easy to manipulate and analyze. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are a few limitations to keep in mind when using this compound in experiments. For example, it can be toxic in high concentrations, and its effects can be difficult to predict due to its complex mechanism of action.
将来の方向性
The potential applications of 2-Cl-PIMBS are vast and varied. In the future, it is likely that more research will be conducted to better understand its mechanism of action, as well as to develop new therapeutic applications for this compound. Additionally, further research may be conducted to explore its potential use as an inhibitor of certain enzymes, such as those involved in cell metabolism. Finally, it is possible that new synthetic methods will be developed to make the synthesis of this compound more efficient and cost-effective.
合成法
2-Cl-PIMBS can be synthesized from a variety of starting materials. The most common method involves the reaction of 3-phenyl-5-isoxazole and 2-chlorobenzenesulfonyl chloride in the presence of a base. This reaction produces a sulfonamide intermediate, which can then be converted into the desired product by treatment with a reducing agent. Other methods of synthesis have also been developed, such as the use of diazotization or alkylation reactions.
特性
IUPAC Name |
2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-14-8-4-5-9-16(14)23(20,21)18-11-13-10-15(19-22-13)12-6-2-1-3-7-12/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFPJQNEMSEPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

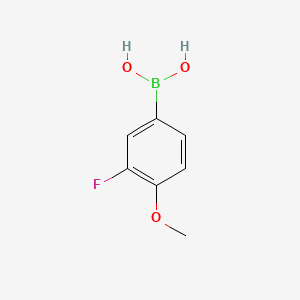
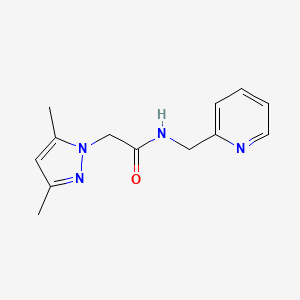
![1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2802830.png)
![5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2802835.png)
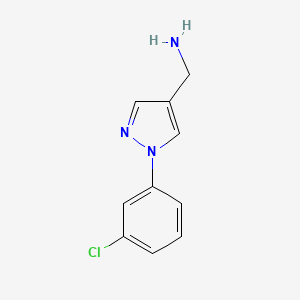
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
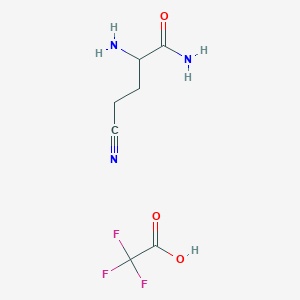
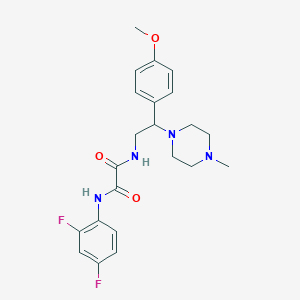


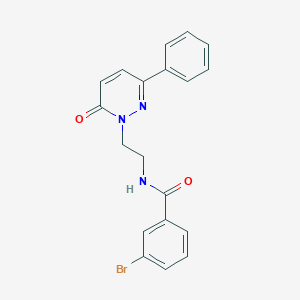
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)
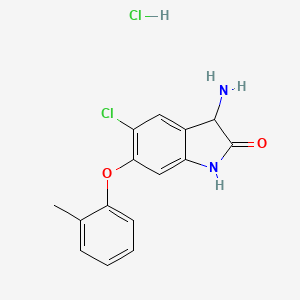
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)